
Vonoprazan-d4 Fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vonoprazan-d4 (fumarate) is a deuterated form of vonoprazan fumarate, a first-in-class potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. Vonoprazan-d4 (fumarate) is particularly effective in inhibiting gastric acid secretion by targeting the H+/K+ ATPase enzyme in the stomach lining .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of vonoprazan-d4 (fumarate) involves several steps:
Formation of Schiff Base: 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.
Reduction: The imine is reduced using metal borohydride for 1-2 hours to obtain a compound.
Boc Protection: The compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.
Sulfonylation: The Boc-protected compound is reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.
Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.
Salification: The final compound is salified with fumaric acid to obtain vonoprazan-d4 (fumarate).
Industrial Production Methods
The industrial production of vonoprazan-d4 (fumarate) follows similar synthetic routes but is optimized for large-scale production. The process includes steps to improve the purity of the raw material, reduce production costs, and ensure the stability of the final product .
化学反应分析
Types of Reactions
Vonoprazan-d4 (fumarate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
Vonoprazan-d4 (fumarate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of vonoprazan.
Biology: Used in studies to understand the biological pathways and molecular targets involved in acid secretion.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating acid-related disorders.
Industry: Used in the pharmaceutical industry for the development of new acid-suppressing medications
作用机制
Vonoprazan-d4 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach lining. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d4 (fumarate) effectively reduces gastric acid production .
相似化合物的比较
Similar Compounds
Tegoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Fexuprazan: A newer potassium-competitive acid blocker under development.
Proton Pump Inhibitors (PPIs): Such as omeprazole and lansoprazole, which also inhibit gastric acid secretion but through a different mechanism
Uniqueness
Vonoprazan-d4 (fumarate) is unique due to its high potency and rapid onset of action. Unlike proton pump inhibitors, it is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations. This makes it a more effective and reliable option for treating acid-related disorders .
属性
分子式 |
C21H20FN3O6S |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,10D; |
InChI 键 |
ROGSHYHKHPCCJW-OBJBBVQWSA-N |
手性 SMILES |
[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)NC([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


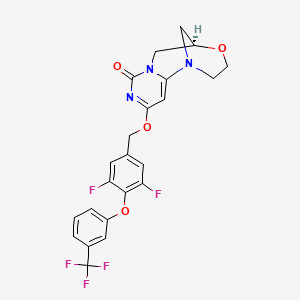
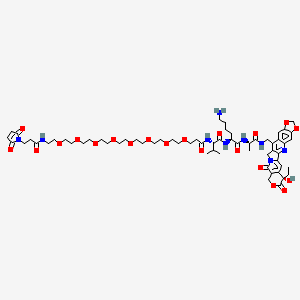
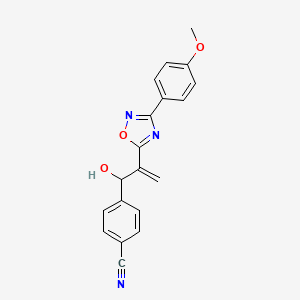
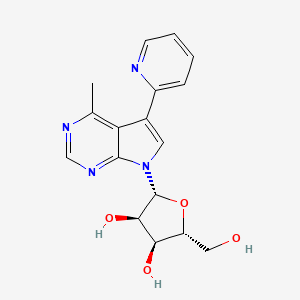
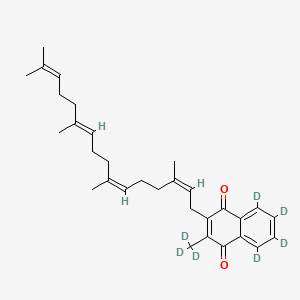
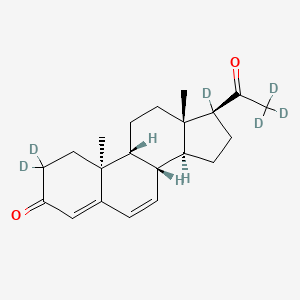
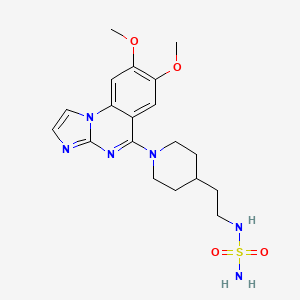
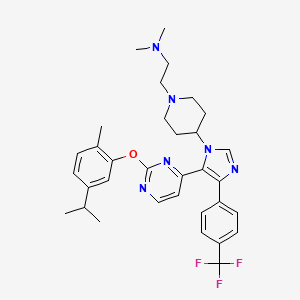
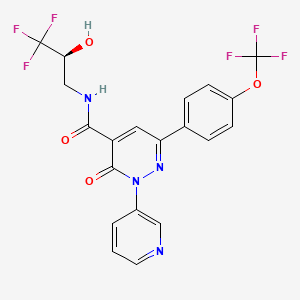
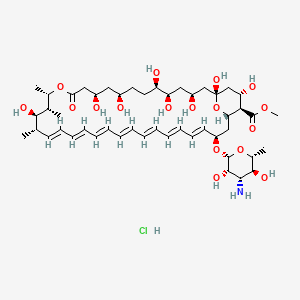

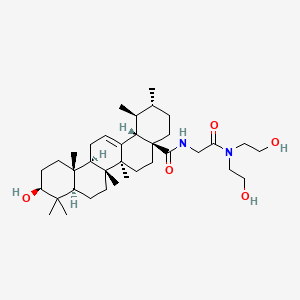

![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
